3-(3-aminocyclobutyl)propanamide dihydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminocyclobutyl)propanamide dihydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C7H16Cl2N2O. This compound has garnered attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminocyclobutyl)propanamide dihydrochloride typically involves the following steps:
Cyclobutylamine Formation: The starting material, cyclobutylamine, is synthesized through the reduction of cyclobutanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Amidation: The cyclobutylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form 3-(3-aminocyclobutyl)propanamide.
Salt Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of 3-(3-aminocyclobutyl)propanamide dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminocyclobutyl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Various substituted amides
Scientific Research Applications
3-(3-Aminocyclobutyl)propanamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-aminocyclobutyl)propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminocyclobutyl)propanamide
- 3-(3-Aminocyclobutyl)propanoic acid
- 3-(3-Aminocyclobutyl)propanol
Uniqueness
3-(3-Aminocyclobutyl)propanamide dihydrochloride stands out due to its unique diastereomeric mixture, which can result in distinct biological activities and chemical properties compared to its analogs. This mixture can provide a broader range of interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
2742660-99-5 |
---|---|
Molecular Formula |
C7H16Cl2N2O |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.